molecular formula C11H12FNO3 B164977 Flufenacet oxalate CAS No. 201668-31-7

Flufenacet oxalate

Cat. No. B164977
M. Wt: 225.22 g/mol
InChI Key: FFKNXXCOXIZLJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Flufenacet oxalate is a monocarboxylic acid that is oxoacetic acid substituted by a (4-fluorophenyl) (propan-2-yl)amino group at position 2 . It is a metabolite of the herbicide flufenacet . It is an aromatic amide, a member of monofluorobenzenes, and a monocarboxylic acid . Flufenacet is a synthetic compound of the oxyacetamide family of chemicals used as a herbicide . It is specifically a soil herbicide, acting pre-emergence . Flufenacet affects cell membranes of meristematic tissues in these grass species, interfering with both membrane selectivity and permeability .


Synthesis Analysis

Herbicide flufenacet was synthesized by the reaction of 2-(methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole with N-(4-fluorophenyl)-2-hydroxy-N-isopropylacetamide with the yield of 94.2% . 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole was prepared by the reaction of methyl hydrazinecarbodithioate with trifluoroacetic acid with the yield of 81.5% .


Molecular Structure Analysis

The molecular formula of Flufenacet oxalate is C11H12FNO3 . It is a monocarboxylic acid that is oxoacetic acid substituted by a (4-fluorophenyl) (propan-2-yl)amino group at position 2 .


Chemical Reactions Analysis

Flufenacet oxalate reacts with oxalate converter and oxalate enzyme mix to form an intermediate, which in turn is visible in spectrophotometry . The assay kit can detect oxalate levels in the range of 0.05–0.7 mmol .


Physical And Chemical Properties Analysis

Flufenacet oxalate has a molecular weight of 225.22 g/mol . It is moderately soluble in water . It is not highly volatile but may, under certain conditions, be persistent in soil and water/sediment systems .

Scientific Research Applications

Weed Management in Agriculture

Flufenacet oxalate is primarily used in agricultural settings for weed control. A study conducted by Rasool et al. (2019) demonstrated its efficacy in controlling the herbicide-resistant Phalaris minor Retz., a major grass weed in wheat. Flufenacet was effective in reducing weed density and biomass, consequently improving wheat grain yield, highlighting its potential as a valuable tool in northern Indian wheat production systems where resistance to multiple herbicides is prevalent (Rasool, Bhullar, Singh, & Gill, 2019).

Environmental Fate and Impact

Understanding the environmental fate of flufenacet oxalate is crucial for assessing its ecological impact. Fohrer et al. (2014) utilized the Soil and Water Assessment Tool (SWAT model) to evaluate the environmental fate of flufenacet and metazachlor in the Northern German Lowlands. The study emphasized the importance of accurately simulating stream flow and the temporal and spatial distribution of herbicide application for appropriate modeling results. This research contributes to our understanding of the environmental behavior of such herbicides and supports the hypothesis that the physicochemical properties of the pesticides play a minor role in the modeling process (Fohrer, Dietrich, Kolychalow, & Ulrich, 2014).

Impact on Soil Microorganisms and Maize Yield

The application of herbicides can have unintended effects on soil microorganisms and crop yields. Tomkiel et al. (2019) evaluated the effects of a mixture of flufenacet and isoxaflutole on soil-dwelling microorganisms, enzymatic activity of soil, and maize yield. The study found that the mixture negatively impacted the microbiological and biochemical activity of soil and inhibited maize plant growth when used at certain doses. This research highlights the potential adverse effects of herbicide mixtures on soil health and crop productivity (Tomkiel, Baćmaga, Borowik, Kucharski, & Wyszkowska, 2019).

Herbicide Transport and Detection in Natural Water

Zimmerman, Schneider, and Thurman (2002) focused on the analysis and detection of flufenacet and its degradation compounds in natural water. Their study provided insight into the transport of flufenacet and its byproducts, contributing to our understanding of its presence and behavior in aquatic ecosystems. This research is significant for monitoring water quality and assessing the environmental impact of herbicide usage (Zimmerman, Schneider, & Thurman, 2002).

Safety And Hazards

Flufenacet oxalate is moderately toxic to humans via the oral route and is considered to be a skin sensitiser .

Future Directions

There is a renewed interest in the agrichemical industry for new chemistry interacting with novel target sites due to the evolution of resistance to glyphosate . This includes the development of new therapeutics that take advantage of biochemical knowledge about oxalate synthesis and metabolism . These therapeutics aim to specifically target these pathways with the goal of decreasing the accumulation and deposition of oxalate in the body .

properties

IUPAC Name

2-(4-fluoro-N-propan-2-ylanilino)-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO3/c1-7(2)13(10(14)11(15)16)9-5-3-8(12)4-6-9/h3-7H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFKNXXCOXIZLJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1=CC=C(C=C1)F)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2037552
Record name Flufenacet OA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2037552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Flufenacet oxalate

CAS RN

201668-31-7
Record name Flufenacet oxalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201668317
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flufenacet OA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2037552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 201668-31-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLUFENACET OXALATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MHK948F670
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Flufenacet oxalate
Reactant of Route 2
Flufenacet oxalate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Flufenacet oxalate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Flufenacet oxalate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Flufenacet oxalate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Flufenacet oxalate

Citations

For This Compound
6
Citations
AM Bloomberg, BA Shadrick, EL Arthur, VE Clay - 2002 - ACS Publications
… The flufenacet alcohol reached a maximum level of 21.2% in the Chualar 88-day sample, whereas the flufenacet oxalate reached a maximum of 13.0% in the Fresno 46-day sample. …
Number of citations: 4 pubs.acs.org
CK Lam, MK McKinney, VE Clay - 2002 - ACS Publications
… from the high-performance liquid chromatography (HPLC) instead of the percent of applied radioactivity were comparable with approximately 61% flufenacet, 27% flufenacet oxalate, …
Number of citations: 1 pubs.acs.org
E Parcharidou, R Dücker, P Zöllner… - Pest Management …, 2023 - Wiley Online Library
… The formation of flufenacet-alcohol and the subsequent metabolite flufenacet-oxalate were … rapid formation of further metabolites such as flufenacet-oxalate and the observation that the …
Number of citations: 1 onlinelibrary.wiley.com
R Dücker, P Zöllner, P Lümmen, S Ries… - Pest management …, 2019 - Wiley Online Library
… , crop tolerance was found to be caused by two different metabolic detoxification pathways: detoxification by glutathione (GSH) conjugation and the formation of flufenacet oxalate via an …
Number of citations: 44 onlinelibrary.wiley.com
E Parcharidou, R Dücker, P Zöllner, S Ries, R Orrub… - 2023 - researchgate.net
… The formation of flufenacet-alcohol and the subsequent metabolite flufenacet-oxalate were … rapid formation of further metabolites such as flufenacet-oxalate and the observation that the …
Number of citations: 0 www.researchgate.net
SJ Banks - 2020 - theses.ncl.ac.uk
Post-emergence selective herbicides are an important part of the management of competitive weed species within crops, with delivery through the use of formulation being a key factor …
Number of citations: 2 theses.ncl.ac.uk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.